[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)pyrazole+Acetyl chloride→2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid.
Reduction: The compound can be reduced to form 2-[3-(Trifluoromethyl)pyrazolyl]ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
- Amides, esters, thioesters
- 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid
- 2-[3-(Trifluoromethyl)pyrazolyl]ethanol
Scientific Research Applications
[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is primarily based on its ability to act as an acylating agent. The acetyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their functions.
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)pyrazolyl]acetic acid: Formed by hydrolysis of the acetyl chloride group.
2-[3-(Trifluoromethyl)pyrazolyl]ethanol: Formed by reduction of the acetyl chloride group.
3-(Trifluoromethyl)pyrazole: The parent compound without the acetyl chloride group.
Uniqueness: [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is unique due to the presence of both the trifluoromethyl group and the acetyl chloride group. The trifluoromethyl group enhances the compound’s stability and reactivity, while the acetyl chloride group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-5(13)3-12-2-1-4(11-12)6(8,9)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJQCMYGFMQODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.